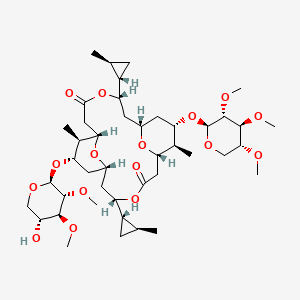

Clavosolide C

Description

Contextualization within Marine Natural Products Research

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites. mdpi.com These compounds, often referred to as marine natural products, represent a significant area of research for drug discovery and development. springerprofessional.de Macrolides, a major class of these natural products, are characterized by a large lactone ring and are often obtained from marine sources such as sponges, fungi, and cyanobacteria. mdpi.comresearchgate.net

The clavosolide family, including Clavosolide C, was first discovered within the marine sponge Myriastra clavosa. mdpi.comacs.org While initially attributed to the sponge itself, there is a growing understanding that many natural products isolated from sponges may be produced by associated symbiotic microorganisms. nih.gov This is supported by the discovery of structurally similar compounds, such as Cyanolide A and Cocosolide, which have been isolated from marine cyanobacteria. nih.govnih.gov The clavosolides are noted for their unusual structural motifs, including the incorporation of cyclopropyl (B3062369) groups into a dimeric macrolide structure and bis-glycosylation with highly methylated xylose residues. acs.org

Overview of the Clavosolide Family and Structurally Related Macrolides

The clavosolides are a family of closely related dimeric macrolides. Their shared architecture consists of a C2-symmetric 16-membered macrocyclic diolide, tetrahydropyran (B127337) rings, and cyclopropyl functionalities. acs.orgvulcanchem.com The primary variations among the family members lie in the methylation patterns of their xylose sugar moieties. vulcanchem.compsu.edu

Clavosolide A and B were the first members of the family to be identified. researchgate.net Clavosolide A is a symmetrical dimer, while Clavosolide B is rendered unsymmetrical by the substitution of one methoxy (B1213986) group with a hydroxyl group. researchgate.net

This compound and D are unsymmetrical dimers. acs.org this compound is isomeric with Clavosolide B, possessing the molecular formula C43H70O16. acs.org Its proposed structure features a specific methylation pattern on the xylopyranoside units that distinguishes it from the other members. vulcanchem.com

Cyanolide A , isolated from the cyanobacterium Lyngbya bouillonii, is a symmetrical macrolide dimer that shares a similar carbon skeleton with the clavosolides. nih.govmdpi.com Its discovery suggested that the clavosolides might also be of cyanobacterial origin. nih.gov Cyanolide A has demonstrated potent molluscicidal activity. nih.govacs.org

Cocosolide , another symmetrical dimeric macrolide xylopyranoside, was isolated from the marine cyanobacterium Symploca sp. nih.govresearchgate.net Its carbon framework is very similar to that of the clavosolides. nih.govidexlab.com The total synthesis of cocosolide has been accomplished, confirming its structure and revealing its immunosuppressive activity. mdpi.comresearchgate.net

| Compound | Original Source | General Structure | Key Distinguishing Features |

|---|---|---|---|

| Clavosolide A | Marine Sponge (Myriastra clavosa) | Symmetrical Dimeric Macrolide | Originally proposed as fully methylated on xylose units; structure later revised. psu.eduresearchgate.net |

| Clavosolide B | Marine Sponge (Myriastra clavosa) | Unsymmetrical Dimeric Macrolide | One hydroxyl group replaces a methoxy group on one of the xylose units. psu.edu |

| This compound | Marine Sponge (Myriastra clavosa) | Unsymmetrical Dimeric Macrolide | Isomeric with Clavosolide B, with a different methylation pattern on the xylose units. acs.org |

| Clavosolide D | Marine Sponge (Myriastra clavosa) | Unsymmetrical Dimeric Macrolide | Isomeric with Clavosolides B and C, with yet another distinct methylation pattern. acs.orgacs.org |

| Cyanolide A | Cyanobacterium (Lyngbya bouillonii) | Symmetrical Dimeric Macrolide | Structurally similar to the clavosolide core; exhibits potent molluscicidal activity. nih.govacs.org |

| Cocosolide | Cyanobacterium (Symploca sp.) | Symmetrical Dimeric Macrolide | Close structural resemblance to clavosolides; exhibits immunosuppressive activity. nih.govresearchgate.net |

Historical Perspective on Initial Isolation, Structural Assignment, and Subsequent Revisions

The history of the clavosolides is a compelling case study in the challenges of structure elucidation for complex natural products.

In 2002, two independent research groups reported on this new family of macrolides from the Philippine sponge Myriastra clavosa. Faulkner and Rao described the isolation and structural elucidation of Clavosolides A and B. researchgate.net Concurrently, a paper by Erickson and colleagues detailed the isolation of the same two compounds, and additionally introduced two new unsymmetrical members, this compound (0.4 mg) and Clavosolide D (0.2 mg), from their own collection of the sponge. acs.org The initial structures were proposed based on extensive NMR spectroscopic analyses. acs.orgresearchgate.net

However, discrepancies soon emerged. When the first total synthesis of the proposed structure of Clavosolide A was completed, the NMR data of the synthetic compound did not match that of the natural product, particularly in the region corresponding to the cyclopropyl rings. psu.eduacs.org This indicated that the initially proposed structure was incorrect. acs.orgnih.gov

This discrepancy prompted a re-evaluation and led to a structural revision for Clavosolide A. acs.orgnih.gov Subsequent enantioselective total syntheses by several research teams ultimately confirmed the revised structure and unambiguously determined the absolute stereochemistry of (-)-Clavosolide A and (-)-Clavosolide B. psu.edukoreascience.krcapes.gov.br These synthetic achievements were crucial, highlighting the synergistic role of chemical synthesis in modern structure elucidation when spectroscopic data alone can be misleading. acs.orgnih.gov

The structures of the unsymmetrical dimers this compound and D were originally assigned based on spectroscopic similarity to the initially proposed structures of A and B. acs.org While the total synthesis of (-)-Clavosolide D has since confirmed its structure, the absolute configuration of this compound remains unconfirmed by total synthesis. acs.org The structural revisions of its sister compounds suggest that its originally proposed structure should be considered with caution until it is synthetically verified.

| Researcher/Group | Key Contribution | Reference |

|---|---|---|

| Faulkner and Rao (2002) | Initial isolation and structural elucidation of Clavosolides A and B. | researchgate.net |

| Erickson et al. (2002) | Independent isolation of Clavosolides A and B; first report of Clavosolides C and D. | acs.org |

| Lee, Duck-Hyung et al. | Completed an enantioselective synthesis of the proposed structure of Clavosolide A, revealing the structural misassignment, and later synthesized the revised structures of Clavosolide A and B. | psu.eduacs.orgkoreascience.kr |

| Willis, Christine L. et al. | Reached the same conclusion about the structural misassignment of Clavosolide A and completed total syntheses of (-)-Clavosolide A and (-)-Clavosolide D. | acs.orgacs.org |

| Gerwick, William H. et al. | Isolated and elucidated the structure of the related macrolide Cyanolide A from cyanobacteria. | nih.govacs.org |

| Luesch, Hendrik et al. | Isolated, elucidated the structure of, and completed the first total synthesis of Cocosolide. | nih.govresearchgate.netnih.gov |

Properties

Molecular Formula |

C43H70O16 |

|---|---|

Molecular Weight |

843 g/mol |

IUPAC Name |

(1S,5S,7S,9S,10S,11S,15S,17S,19S,20S)-9-[(2S,3R,4S,5R)-5-hydroxy-3,4-dimethoxyoxan-2-yl]oxy-10,20-dimethyl-5,15-bis[(1S,2S)-2-methylcyclopropyl]-19-[(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-yl]oxy-4,14,21,22-tetraoxatricyclo[15.3.1.17,11]docosane-3,13-dione |

InChI |

InChI=1S/C43H70O16/c1-20-10-26(20)33-14-24-12-29(58-42-40(50-8)38(48-6)28(44)18-52-42)22(3)31(54-24)16-36(45)57-34(27-11-21(27)2)15-25-13-30(23(4)32(55-25)17-37(46)56-33)59-43-41(51-9)39(49-7)35(47-5)19-53-43/h20-35,38-44H,10-19H2,1-9H3/t20-,21-,22+,23+,24-,25-,26-,27-,28+,29-,30-,31-,32-,33-,34-,35+,38-,39-,40+,41+,42-,43-/m0/s1 |

InChI Key |

VZJHKECEUCVCRQ-HZNAPWQASA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]1[C@@H]2C[C@@H]3C[C@@H]([C@H]([C@@H](O3)CC(=O)O[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@H](O4)CC(=O)O2)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)OC)OC)OC)[C@H]6C[C@@H]6C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)OC)OC |

Canonical SMILES |

CC1CC1C2CC3CC(C(C(O3)CC(=O)OC(CC4CC(C(C(O4)CC(=O)O2)C)OC5C(C(C(CO5)OC)OC)OC)C6CC6C)C)OC7C(C(C(CO7)O)OC)OC |

Synonyms |

clavosolide C |

Origin of Product |

United States |

Origin, Isolation, and Biosynthetic Investigations of Clavosolide C

Natural Occurrence and Isolation from Marine Organisms

The journey of Clavosolide C from a trace metabolite in marine organisms to a subject of detailed chemical investigation is a testament to the advancements in natural product chemistry.

Isolation Protocols from Marine Sponges (e.g., Myriastra clavosa, Stelletta clavosa)

This compound, along with its structural analogs Clavosolides A, B, and D, was first identified and isolated from the marine sponge Myriastra clavosa. researchgate.netpsu.edu This sponge, found in the waters of the Philippines, produces these complex molecules in very small quantities. researchgate.netnih.gov The isolation process is a meticulous task, relying on a series of chromatographic techniques to separate the clavosolides from a multitude of other compounds present in the crude extract of the sponge.

The general protocol for isolating this compound involves the following key steps:

Extraction: The collected sponge material is typically freeze-dried and then subjected to extraction with organic solvents, such as a mixture of dichloromethane (B109758) and methanol, to obtain a crude extract containing a wide array of secondary metabolites. nih.gov

Chromatographic Separation: The crude extract undergoes multiple rounds of chromatography to purify the desired compounds. This often includes techniques like High-Performance Liquid Chromatography (HPLC) and flash chromatography. These methods separate molecules based on their physical and chemical properties, allowing for the isolation of individual clavosolides.

The structural elucidation of these trace metabolites was a significant challenge, accomplished through extensive Nuclear Magnetic Resonance (NMR) spectroscopic analyses. researchgate.net While Clavosolides A and B were identified as previously reported metabolites, Clavosolides C and D were discovered as new, unsymmetrical dimers. researchgate.net

Table 1: Isolation of Clavosolides from Myriastra clavosa

| Compound | Organism | Key Structural Features | Isolation Method |

|---|---|---|---|

| This compound | Myriastra clavosa | Unsymmetrical dimeric macrolide, cyclopropyl (B3062369), tetrahydropyranyl, and glycosidic rings. mdpi.comresearchgate.net | Multi-step chromatography (e.g., HPLC, flash chromatography). |

| Clavosolide A | Myriastra clavosa | C2-symmetric 20-membered glycosidic macrodiolide. nih.gov | Multi-step chromatography. |

| Clavosolide B | Myriastra clavosa | Dimeric macrolide. psu.edu | Multi-step chromatography. |

| Clavosolide D | Myriastra clavosa | Unsymmetrical dimeric macrolide. researchgate.net | Multi-step chromatography. |

Isolation from Marine Cyanobacteria (Referencing related compounds like Cocosolide from Symploca sp.)

Interestingly, compounds with carbon skeletons closely resembling the clavosolides have also been isolated from marine cyanobacteria. nih.govresearchgate.netnih.gov A notable example is Cocosolide, a symmetrical dimeric macrolide xylopyranoside, which was isolated from a species of marine cyanobacterium identified as Symploca sp. collected in Guam. nih.govidexlab.com

The discovery of Cocosolide is significant because it suggests that the true producers of these complex macrolides may be cyanobacteria, with the sponges accumulating them through their filter-feeding activities. researchgate.netmdpi.com Marine cyanobacteria are known to be prolific sources of structurally diverse and biologically active secondary metabolites. nih.gov The isolation of Cocosolide involved similar extraction and chromatographic techniques as those used for the clavosolides from sponges. nih.gov The structural similarity between Cocosolide and the clavosolides, particularly in their macrocyclic core, points towards a shared or closely related biosynthetic origin. nih.govresearchgate.netnih.gov

Elucidation of Biosynthetic Pathways

The complex structure of this compound hints at an equally intricate biosynthetic pathway. Scientists are actively investigating the genetic and enzymatic machinery responsible for its formation.

Role of Polyketide Synthases in Macrocyclic Framework Formation

The macrocyclic backbone of this compound is believed to be assembled by polyketide synthases (PKSs). nih.govresearchgate.net PKSs are large, multifunctional enzymes that construct complex carbon chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. rasmusfrandsen.dk The process involves successive rounds of Claisen condensation reactions, where extender units are added to a growing polyketide chain. rasmusfrandsen.dk

The biosynthesis of polyketides shares many similarities with fatty acid synthesis. rasmusfrandsen.dk In the case of clavosolides, it is hypothesized that a Type I PKS is involved, where multiple catalytic domains are part of a single large protein. researchgate.netrasmusfrandsen.dk The specific sequence and combination of PKS domains dictate the length of the carbon chain, the degree of reduction at various positions, and the incorporation of methyl branches, ultimately leading to the characteristic macrocyclic framework of this compound. rasmusfrandsen.dkgoogle.comnih.gov

Application of Isotopic Labeling Studies for Precursor Incorporation (e.g., 13C-labeling of acetate (B1210297), mevalonate)

Isotopic labeling studies are a powerful tool for tracing the metabolic fate of precursor molecules in a biosynthetic pathway. nih.govnih.govmdpi.com In the context of this compound, feeding experiments using stable isotope-labeled precursors, such as ¹³C-labeled acetate or mevalonate, can help to identify the building blocks of the polyketide backbone. nih.gov

When these labeled precursors are introduced to the producing organism (or its symbiotic bacteria), they are incorporated into the clavosolide molecule. nih.gov By analyzing the resulting labeled this compound using techniques like mass spectrometry and NMR spectroscopy, researchers can pinpoint which carbon atoms in the final structure originated from the labeled precursor. nih.govmdpi.comrsc.orgbiorxiv.org This information provides direct evidence for the involvement of specific metabolic pathways, such as the acetate pathway for polyketide synthesis, in the construction of the this compound molecule. nih.gov

Enzymatic Transformations Involved in Characteristic Structural Moiety Formation (e.g., Cyclopropanation via Methyltransferase Activity)

One of the most intriguing structural features of this compound is the presence of a cyclopropane (B1198618) ring. The formation of this three-membered ring is a chemically challenging transformation. In natural product biosynthesis, such reactions are often catalyzed by highly specialized enzymes. nih.govnih.gov

It is proposed that the cyclopropane ring in this compound is formed through the activity of a methyltransferase enzyme. swan.ac.uk These enzymes typically use S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.govswan.ac.ukmdpi.com In this proposed mechanism, the methyltransferase would catalyze the transfer of a methylene (B1212753) group from SAM to a double bond within the polyketide precursor, leading to the formation of the cyclopropane ring. nih.govnih.govswan.ac.uk This type of enzymatic cyclopropanation is a known strategy in the biosynthesis of other natural products and highlights the sophisticated chemical repertoire of the enzymes involved in creating the unique structural motifs of this compound. nih.govnih.govmdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Clavosolide A |

| Clavosolide B |

| This compound |

| Clavosolide D |

| Cocosolide |

| Acetyl-CoA |

| Malonyl-CoA |

Advanced Synthetic Methodologies for Clavosolide C and Its Analogues

Strategies for Enantioselective Total Synthesis

The enantioselective total synthesis of clavosolides is a testament to the power of modern organic synthesis. These strategies are meticulously designed to control the numerous stereocenters present in the target molecule, ensuring the correct three-dimensional arrangement of atoms, which is crucial for its biological activity.

Key Stereoselective Transformations in Aglycone and Glycosidic Moiety Construction

The construction of the aglycone and the installation of the glycosidic moiety with precise stereocontrol are the cornerstones of a successful clavosolide synthesis. Several key stereoselective transformations have been instrumental in achieving these goals.

Asymmetric aldol (B89426) reactions are fundamental to the synthesis of the polyketide backbone of the clavosolides, enabling the stereocontrolled formation of carbon-carbon bonds and the introduction of chiral centers. nih.govresearcher.life The Evans aldol reaction, utilizing chiral oxazolidinone auxiliaries, has been widely employed to achieve high levels of diastereoselectivity in the formation of α-alkyl-β-hydroxy carbonyl compounds, which are key intermediates. tcichemicals.comyoutube.com For instance, the reaction of a boron enolate derived from an N-acetyloxazolidinone with an appropriate aldehyde proceeds via a six-membered transition state to furnish the desired syn-aldol product with high predictability and control. tcichemicals.compsu.edu This methodology allows for the reliable construction of the stereogenic centers within the tetrahydropyran (B127337) ring precursor. acs.orgpsu.edu The choice of Lewis acid and reaction conditions can be fine-tuned to favor the desired diastereomer. researchgate.net

Table 1: Examples of Asymmetric Aldol Reactions in Clavosolide Synthesis

| Reaction Type | Reactants | Catalyst/Auxiliary | Key Feature | Reference |

| Evans Syn-Aldol | N-chloroacetyl oxazolidinone, Crotonaldehyde | Bu₂BOTf, Hunig's base | High syn-selectivity (97:3 dr) | psu.edu |

| 1,5-Anti-Selective Aldol | Methyl ketone, Chiral aldehyde | Dibutylboron triflate | High diastereoselectivity (>96:4) | acs.org |

The cyclopropane (B1198618) ring is a unique structural feature of the clavosolides, and its stereoselective installation is a critical step. Hydroxy-directed cyclopropanation has proven to be an effective strategy. psu.eduwiley-vch.de In this approach, an allylic alcohol substrate directs the cyclopropanating reagent to the same face of the double bond, leading to a high degree of stereocontrol. mdpi.com The Simmons-Smith reaction, often using diethylzinc (B1219324) and diiodomethane, is a classic example of this transformation. wiley-vch.demdpi.com The diastereoselectivity of this reaction can be influenced by the nature of the zinc carbenoid and the substitution pattern of the alkene. wiley-vch.de

Another important method is enantioselective iodocyclopropanation, which allows for the formation of a chiral cyclopropyl (B3062369) iodide. nih.gov This intermediate can then undergo further transformations with retention of configuration, providing a versatile handle for introducing the cyclopropyl moiety. nih.gov

Table 2: Stereocontrolled Cyclopropanation in Clavosolide Synthesis

| Method | Substrate | Reagents | Key Feature | Reference |

| Hydroxy-directed Cyclopropanation | Allylic alcohol | Et₂Zn, CH₂I₂ | High syn-selectivity | psu.edu |

| Enantioselective Iodocyclopropanation | Allyl alcohol | Charette's boronate ester | Forms chiral cyclopropyl iodide | nih.gov |

The formation of the glycosidic bond, linking the xylose sugar to the aglycone, is a pivotal and often challenging step in the synthesis of clavosolides. Schmidt-type glycosylation, which typically employs a trichloroacetimidate (B1259523) donor activated by a Lewis acid like TMSOTf or BF₃·OEt₂, has been a common approach. nih.govacs.orgpsu.edu However, achieving high β-selectivity can be problematic, often resulting in anomeric mixtures. nih.gov To address this, recent advancements include the use of chiral phosphoric acids as catalysts to improve β-selectivity in Schmidt-type glycosylations. nih.gov

Table 3: Glycosylation Strategies for Clavosolides

| Strategy | Donor | Acceptor | Promoter/Catalyst | Key Feature | Reference |

| Schmidt-type Glycosylation | D-xylose trichloroacetimidate | Aglycone alcohol | TMSOTf or BF₃·OEt₂ | Can lead to anomeric mixtures | nih.govpsu.edu |

| Chiral Phosphoric Acid Catalyzed Schmidt Glycosylation | D-xylose trichloroacetimidate | Pyran intermediate | (R)- or (S)-PA-I | Improved β-selectivity | nih.gov |

| Early-stage Glycosidation | Thioglycoside | Aglycone precursor | NBS | Avoids late-stage glycosylation issues | nih.gov |

The final key transformation in the synthesis of the clavosolide core is the macrocyclization, which forms the 20-membered diolide ring. nih.gov The Yamaguchi macrolactonization has been the most widely and successfully employed method for this purpose. acs.orgnih.govnih.gov This reaction involves the esterification of a hydroxy acid monomer under the influence of 2,4,6-trichlorobenzoyl chloride and a stoichiometric amount of triethylamine, followed by macrolactonization promoted by a catalytic amount of 4-(dimethylamino)pyridine (DMAP). acs.orgrsc.org This protocol has proven to be highly effective for the formation of large macrocyclic lactones, even with complex substrates. nih.gov The dimerization of the monomeric hydroxy acid under these conditions directly yields the C2-symmetric macrodiolide structure of the clavosolides. acs.orgnih.gov

Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, offer a powerful approach to molecular complexity by enabling the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. 20.210.105wikipedia.orgbham.ac.ukrsc.org This strategy significantly enhances synthetic efficiency, a critical factor in the lengthy synthesis of natural products like clavosolides.

Allylboration-Prins Reaction: A notable example of a cascade reaction applied to the synthesis of a clavosolide analogue is the three-component allylboration-Prins reaction. researchgate.netdiva-portal.orgnih.govd-nb.info This method has been successfully used to construct the substituted tetrahydropyran (THP) core of (−)-clavosolide A with high stereocontrol. researchgate.netdiva-portal.orgnih.gov The reaction sequence involves an initial allylboration followed by a Prins cyclization, efficiently assembling the complex THP ring system in a concise manner. d-nb.infobris.ac.uk This tandem approach has been demonstrated to be highly effective, yielding the desired product in good yield and with excellent diastereoselectivity (>95:5 dr). d-nb.infobris.ac.uk

Oxidative Aminocatalysis and Gold Catalysis: The combination of oxidative aminocatalysis and gold catalysis has emerged as a novel strategy for the enantioselective synthesis of chiral α-quaternary isochromanes, a structural motif relevant to natural products. researchgate.netorcid.org In this two-step process, α-branched aldehydes and propargylic alcohols are first converted into α-quaternary ethers with high optical purity using an amino acid-derived primary amine catalyst and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net The subsequent gold(I)-catalyzed intramolecular hydroarylation yields the isochromane products. researchgate.net While not yet applied directly to clavosolide C, this methodology holds potential for constructing key fragments of related complex molecules.

Allylic Oxidation/Oxa-Conjugate Addition: A tandem allylic oxidation/oxa-conjugate addition reaction has been effectively utilized in the total synthesis of clavosolide A. dntb.gov.uaacs.orgnih.gov This sequence allows for the stereoselective construction of the 2,3-trans-2,6-cis-tetrahydropyran ring system. nih.gov The reaction is promoted by a gem-disubstituent effect, leading to a highly rigid chair-like transition state that ensures excellent stereoselectivity in the oxa-conjugate addition step. nih.govmdpi.com

| Cascade/Tandem Reaction | Application in Clavosolide Synthesis | Key Features | Reference(s) |

| Allylboration-Prins Reaction | Construction of the tetrahydropyran core of (−)-clavosolide A. | Three-component reaction, high stereocontrol, efficient assembly of the THP ring. | researchgate.netdiva-portal.orgnih.govd-nb.infobris.ac.uk |

| Oxidative Aminocatalysis/Gold Catalysis | Synthesis of chiral α-quaternary isochromanes (related structural motif). | Two-step process, high enantioselectivity, potential for fragment synthesis. | researchgate.netorcid.org |

| Allylic Oxidation/Oxa-Conjugate Addition | Stereoselective synthesis of the 2,3-trans-2,6-cis-tetrahydropyran core of clavosolide A. | Tandem sequence, gem-disubstituent effect, high stereoselectivity. | dntb.gov.uaacs.orgnih.govmdpi.com |

Applications of Organometallic Reagents in Stereocontrol

Organometallic reagents are indispensable tools in modern organic synthesis, offering unparalleled control over stereochemistry during the formation of new carbon-carbon bonds. mmcmodinagar.ac.innih.govutexas.edu

Lithiation–Borylation: The lithiation–borylation reaction has proven to be a powerful and highly stereocontrolled method for the homologation of chiral boronic esters, enabling the assembly of complex stereochemical arrays. researchgate.net This technique has been a cornerstone in the synthesis of clavosolide analogues, allowing for the efficient and diastereoselective installation of the cyclopropyl-containing side chain with high diastereoselectivity (>95:5 dr). d-nb.inforesearchgate.net A late-stage lithiation–borylation was a key step in a concise synthesis of (−)-clavosolide A, demonstrating its utility even on highly functionalized and sterically hindered substrates. d-nb.info

Palladium-Catalyzed Carbonylations: While specific examples of palladium-catalyzed carbonylations in the direct synthesis of this compound are not extensively detailed in the provided context, this methodology is a powerful tool for the formation of esters and amides. In a broader context of macrolide synthesis, palladium-catalyzed reactions are crucial. For instance, an alkoxypalladation-carbonylation of a C2-symmetric diol was a key step in a protecting-group-free synthesis of clavosolide A. nih.gov

Development of Protecting Group-Free Syntheses

A landmark achievement in this area is the total synthesis of clavosolide A in just seven steps in the longest linear sequence, completely avoiding the use of protecting groups. nih.govnih.gov This remarkable synthesis was achieved through the strategic use of an enantioselective alcohol-mediated carbonyl allylation. nih.gov This approach not only streamlines the synthesis but also highlights the power of catalytic methods to achieve high levels of selectivity without the need for traditional protecting group strategies. nih.govresearchgate.net This represents a significant advancement over previous syntheses that required between 11 and 34 steps. nih.govnih.gov

Role of Chiral Auxiliaries and Catalysts in Asymmetric Induction

Asymmetric induction, the preferential formation of one enantiomer or diastereomer over the other, is fundamental to the synthesis of chiral molecules like the clavosolides. york.ac.uke-bookshelf.de This is typically achieved through the use of chiral auxiliaries or chiral catalysts. york.ac.ukresearchgate.net

Chiral Auxiliaries: Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.ukresearchgate.net Evans' chiral oxazolidinone auxiliaries, for example, are widely used for stereocontrolled aldol reactions, a key bond-forming reaction in polyketide synthesis. researchgate.net While protecting-group-free syntheses are emerging, many syntheses of clavosolide precursors have relied on chiral auxiliaries to establish key stereocenters. researchgate.net

Chiral Catalysts: Chiral catalysts offer a more atom-economical approach to asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the desired enantiomerically enriched product. york.ac.uksfu.ca The protecting-group-free synthesis of clavosolide A heavily relied on a chiral iridium catalyst for the key bidirectional asymmetric diol allylation. nih.gov The use of ligands like (S)-BINAP was optimized to achieve high yields and enantioselectivity. nih.gov

| Method | Role in Asymmetric Induction | Example in Clavosolide Synthesis | Reference(s) |

| Chiral Auxiliaries | Temporarily introduce chirality to direct a reaction's stereochemical outcome. | Used in aldol reactions for the synthesis of clavosolide precursors. | york.ac.ukresearchgate.net |

| Chiral Catalysts | Catalytically generate an enantiomerically enriched product. | Chiral iridium catalyst for bidirectional asymmetric diol allylation in the protecting-group-free synthesis of clavosolide A. | nih.govyork.ac.uk |

Confirmation and Revision of Absolute Stereochemistry Through Synthesis

Total synthesis plays a definitive role in the structural elucidation of natural products, particularly in confirming or revising their absolute stereochemistry. vulcanchem.com In the case of the clavosolides, initial structural assignments based on spectroscopic data were later found to be incorrect. vulcanchem.comresearchgate.net

The total synthesis of (−)-clavosolide A by several research groups was instrumental in this process. researchgate.netresearchgate.net Discrepancies between the NMR spectra of the synthetic material and the natural product led to the reassignment of the stereochemistry at the cyclopropyl carbinyl center. researchgate.netnih.gov Ultimately, the synthesis of the revised structure of (−)-clavosolide A yielded a compound with spectroscopic data (¹H and ¹³C NMR) that perfectly matched the natural isolate. researchgate.netnih.gov The absolute stereochemistry was then confidently assigned based on the known configuration of the chiral building blocks used in the synthesis, such as D-(+)-xylose, and confirmed by comparing the optical rotation of the synthetic and natural compounds. acs.orgresearchgate.netnih.gov The synthesis of clavosolide B similarly confirmed its revised structure and absolute stereochemistry through comparison of NMR and optical rotation data. researchgate.net

Synthetic Accessibility and Challenges in Analogue Generation

While significant progress has been made in the total synthesis of clavosolides, challenges remain, particularly in the generation of analogues for structure-activity relationship (SAR) studies. vulcanchem.com The complexity of the clavosolide structure, with its multiple stereocenters, macrolide ring, and glycosidic linkages, makes the synthesis of analogues a formidable task. vulcanchem.com

The development of more efficient and convergent synthetic routes, such as the protecting-group-free synthesis of clavosolide A, is a crucial step towards improving synthetic accessibility. nih.gov Methodologies like the tandem allylboration-Prins reaction and late-stage lithiation-borylation also contribute to more streamlined syntheses. diva-portal.orgbris.ac.uk However, the need for multi-step sequences to construct the monomeric units and the challenges associated with the macrolactonization and glycosylation steps remain significant hurdles. researchgate.net The development of simplified analogues that retain the biological activity of the natural products is a key area of future research. vulcanchem.com

Advanced Analytical and Computational Approaches in Clavosolide C Research

Advanced Chromatographic Techniques for Research Applications

LC-MS/MS for Detection and Quantification in Biosynthetic Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique indispensable for the study of complex natural product biosynthesis, including that of polyketides like Clavosolide C. nih.gov This method is particularly valuable for detecting and quantifying biosynthetic intermediates and the final natural product within complex biological matrices, such as fermentation broths or cell lysates. The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection and structural elucidation allows for the unambiguous identification and quantification of target analytes, even at very low concentrations. nih.gov

In the context of this compound biosynthetic studies, LC-MS/MS would be instrumental in identifying and quantifying potential precursors and shunt metabolites, thereby providing critical insights into the biosynthetic pathway. The process would typically involve extraction of metabolites from the producing organism, followed by separation using a suitable liquid chromatography method, often employing a reversed-phase C18 column. The separated compounds are then ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer.

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, is employed for its high selectivity and sensitivity. nih.gov In an MRM experiment, the first quadrupole of the mass spectrometer is set to select the precursor ion (the molecular ion of the analyte of interest), which is then fragmented in a collision cell. The second quadrupole is then set to detect a specific fragment ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the matrix and allowing for accurate quantification.

For instance, in a hypothetical study of this compound biosynthesis, one could monitor the incorporation of labeled precursors, such as ¹³C-labeled acetate (B1210297) or propionate, into the clavosolide backbone. By analyzing the mass shifts in the precursor and fragment ions, the origin of the carbon atoms in the molecule can be traced. The following table illustrates a hypothetical set of MRM transitions that could be used for the detection and quantification of this compound and a putative precursor in a biosynthetic study.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Application |

|---|---|---|---|---|

| This compound | [M+H]⁺ | Specific fragment 1 | Optimized Value | Quantification |

| This compound | [M+H]⁺ | Specific fragment 2 | Optimized Value | Confirmation |

| Putative Precursor A | [M+H]⁺ | Specific fragment 3 | Optimized Value | Intermediate identification |

Computational Chemistry and Molecular Modeling in Conformational and Interaction Studies

Computational chemistry and molecular modeling have become essential tools in natural product research, providing insights into molecular structure, dynamics, and interactions that can be difficult to obtain through experimental methods alone. For a molecule as structurally complex as this compound, these approaches are invaluable for understanding its three-dimensional conformation and predicting its biological properties and molecular targets.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound can be performed using computational methods to identify low-energy conformations that the molecule is likely to adopt. This is often achieved through systematic or stochastic searches of the conformational space.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound in a simulated environment, such as in a solvent, providing insights into its flexibility and the interplay of intramolecular interactions that govern its shape.

Key parameters for a molecular dynamics simulation of this compound would include the choice of a force field (a set of parameters that describe the potential energy of the system), the simulation time, the temperature, and the pressure. The results of an MD simulation can be analyzed to understand various properties, such as the root-mean-square deviation (RMSD) of the atomic positions, the radius of gyration, and the formation of intramolecular hydrogen bonds. The following table outlines typical parameters for an MD simulation of a natural product like this compound.

| Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Solvent Model | TIP3P, SPC/E | Represents the aqueous environment |

| Simulation Time | 100-1000 ns | Duration of the simulation to observe molecular motions |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 atm | Simulates atmospheric pressure |

In silico Prediction of Biological Properties and Molecular Docking for Target Identification

In silico methods can be used to predict the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of this compound. nih.gov Various computational tools and web servers, such as SwissADME and pkCSM, can predict properties like lipophilicity, aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions are valuable in the early stages of drug discovery to assess the druglikeness of a compound. nih.gov

The following table presents a hypothetical in silico prediction of some key ADMET properties for this compound.

| Property | Predicted Value | Implication |

|---|---|---|

| LogP (Lipophilicity) | High | May have good membrane permeability but poor aqueous solubility |

| Aqueous Solubility | Low | Potential challenges in formulation |

| Blood-Brain Barrier Permeability | Low | Unlikely to have central nervous system effects |

| CYP450 Inhibition | Inhibitor of CYP3A4 | Potential for drug-drug interactions |

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. researchgate.net This method is instrumental in identifying potential biological targets for natural products like this compound and in understanding the molecular basis of their activity. The process involves generating a set of possible conformations of the ligand within the binding site of the target protein and scoring these poses based on their predicted binding affinity.

For this compound, a molecular docking study would involve selecting a library of potential protein targets, for example, enzymes involved in a particular disease pathway. The three-dimensional structure of this compound, obtained from conformational analysis or X-ray crystallography, would be docked into the active sites of these proteins. The results would be a list of potential targets ranked by their docking scores, which represent the predicted binding energy. The following table shows a hypothetical result of a molecular docking study for this compound against a panel of protein targets.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Potential Biological Effect |

|---|---|---|---|

| Protein Kinase A | -9.8 | Lys72, Glu91, Asp184 | Modulation of cell signaling |

| Tubulin | -8.5 | Val23, Ser178, Asn258 | Antimitotic activity |

| Cyclooxygenase-2 (COX-2) | -7.2 | Arg120, Tyr355, Ser530 | Anti-inflammatory activity |

Future Directions and Emerging Research Perspectives for Clavosolide C

Development of More Efficient, Scalable, and Sustainable Synthetic Methodologies

The complex structure of Clavosolide C presents a significant synthetic challenge. Future efforts will likely concentrate on developing more efficient, scalable, and environmentally friendly methods for its total synthesis. nih.govmdpi.comnih.gov

Key areas of development include:

Green Chemistry Approaches: The integration of green chemistry principles is crucial for the sustainable production of complex molecules like this compound. mdpi.com This includes the use of safer solvents, reducing waste, and employing energy-efficient reaction conditions. mdpi.com Techniques such as microwave-assisted synthesis and flow chemistry are being explored to shorten reaction times and improve yields. mdpi.com

Catalytic Innovations: The development of novel catalysts is at the forefront of modern organic synthesis. researchgate.netnano-ntp.com For this compound, this could involve the use of earth-abundant metal catalysts and bio-inspired frameworks to promote key bond-forming reactions under milder conditions. researchgate.netnano-ntp.com Asymmetric catalysis, which allows for the selective formation of a desired stereoisomer, will continue to be a major focus. nih.gov

Advanced Synthetic Methodologies: Techniques like catalytic asymmetric transfer hydrogenation and hydrogen-mediated C-C bond formation are powerful tools for constructing complex stereochemical arrays found in polyketide natural products like this compound. nih.govresearchgate.net Further refinement of these methods could significantly streamline the synthesis. nih.gov

| Synthetic Strategy | Key Advantages | Relevant Technologies |

| Green Chemistry | Reduced environmental impact, increased safety and efficiency. mdpi.com | Microwave-assisted synthesis, flow chemistry, use of green solvents. mdpi.com |

| Novel Catalysis | Higher selectivity, milder reaction conditions, use of earth-abundant metals. researchgate.netnano-ntp.com | Transition-metal catalysis, organocatalysis, biocatalysis. nih.govresearchgate.net |

| Protecting-Group-Free Synthesis | Increased efficiency, atom economy, and biomimetic approach. researchgate.net | Chemoselective reactions, strategic reaction planning. researchgate.net |

| Advanced Methodologies | Efficient construction of complex stereocenters. nih.govresearchgate.net | Asymmetric transfer hydrogenation, hydrogen-mediated C-C bond formation. nih.govresearchgate.net |

In-depth Mechanistic Characterization of Preclinical Biological Activities

While this compound has shown promising biological activities, a detailed understanding of its mechanism of action is still needed. nih.gov Future research will focus on elucidating the specific molecular targets and pathways through which this compound exerts its effects. nih.govrsc.org This will involve a combination of biochemical, biophysical, and cell-based assays to identify protein binding partners and characterize the downstream cellular consequences of these interactions. A thorough mechanistic understanding is essential for its development as a therapeutic agent. rsc.org

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Potency and Selectivity

Building on a deeper mechanistic understanding, the rational design and synthesis of novel this compound analogues will be a key research direction. nih.gov The goal is to create new compounds with improved potency, greater selectivity for their biological targets, and more favorable pharmacological properties. nih.govnano-ntp.com This will involve systematically modifying different parts of the this compound scaffold and evaluating the effects of these changes on its biological activity. nih.gov The development of efficient synthetic routes will be critical to enable the rapid generation and testing of a diverse library of analogues. nano-ntp.com

Exploration of Additional Bioactive Profiles and Therapeutic Potential as Research Probes

The unique structure of this compound suggests that it may possess other, as-yet-undiscovered biological activities. nih.govrsc.org Future research will likely explore a wider range of biological assays to screen for new therapeutic applications. nih.gov This could include testing for activity against different types of cancer cells, as well as for anti-inflammatory, antimicrobial, or other therapeutic effects. nih.gov Even if this compound itself does not become a drug, it could serve as a valuable research probe to study fundamental biological processes. rsc.org

Q & A

Q. What are the key structural features distinguishing Clavosolide C from other clavosolide derivatives?

this compound is characterized by a macrocyclic glycolide scaffold with a cyclopropane moiety and specific substitutions (R=CH₃, R₁=H) at critical positions, differentiating it from Clavosolide A (R=H, R₁/R₂=CH₃) and B (R=CH₃, R₁/R₂=H) . Structural elucidation typically employs NMR spectroscopy and X-ray crystallography to resolve regio- and stereochemical ambiguities, particularly for cyclopropane-containing derivatives .

Q. What methodologies are employed for the initial isolation and purification of this compound from marine sponges?

this compound is isolated from marine sponges (e.g., Myriastra clavosa) via solvent extraction (MeOH/CH₂Cl₂), followed by chromatographic separation using silica gel or reverse-phase HPLC. Structural analogs like Clavosolide A and D are often co-isolated, requiring advanced techniques such as chiral chromatography or crystallization for resolution .

Q. What preliminary biological activities have been reported for this compound?

While this compound’s bioactivity remains understudied, structurally related macrocyclic glycolides (e.g., Cyanolide A) exhibit molluscicidal and immunomodulatory properties. Researchers should prioritize in vitro assays targeting ion channels or immune pathways, leveraging the conserved macrocyclic scaffold for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers address challenges in achieving stereochemical control during this compound synthesis?

Stereoselective synthesis of this compound’s cyclopropane and macrocyclic core requires asymmetric catalysis. For example:

- Cyclopropane Formation : Use Feringa’s asymmetric 1,4-conjugate addition to install cyclopropane stereochemistry without ring opening .

- Macrocyclization : Employ bidirectional asymmetric allylation of diols (e.g., 2-methyl-1,3-propanediol) with Ir-BINAP catalysts to establish C2 symmetry, avoiding protecting groups .

- Separation : Utilize alkaline alumina chromatography to resolve diastereomers (e.g., 4:1 dr observed in allylation steps) .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data of this compound derivatives?

Discrepancies in NMR or mass spectrometry data often arise from conformational flexibility or impurities. Key strategies include:

- Dynamic NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts for cyclopropane moieties .

- High-Resolution MS/MS : Confirm molecular formulas and fragmentation patterns, especially for oxygen-rich macrocycles .

- Comparative Crystallography : Cross-validate spectral assignments with X-ray structures of analogs (e.g., Clavosolide A) .

Q. How can oxidative carbocation formation be leveraged for this compound functionalization without cyclopropane ring opening?

DDQ-mediated oxidation of allylic ethers generates stable carbocations adjacent to cyclopropanes. For example:

Q. What computational tools aid in predicting this compound’s conformational dynamics and reactivity?

Density Functional Theory (DFT) calculations predict strain energy (~27 kcal/mol) in cyclopropane moieties and guide reaction pathway optimization. Molecular dynamics simulations model macrocyclic flexibility to inform synthetic routes .

Q. How do solvent systems influence the stability of this compound during purification?

Avoid protic solvents (e.g., MeOH/H₂O) to prevent acid-catalyzed cyclopropane ring opening. Optimize silica gel chromatography with non-polar eluents (hexane/EtOAc) and inert atmospheres to preserve labile functionalities .

Contradiction Analysis & Methodological Guidance

Q. How should researchers reconcile divergent yields in reported Clavosolide syntheses?

Discrepancies in yield (e.g., 7-step vs. 9-step routes for Clavosolide A) often stem from catalyst loading or scalability. For this compound:

Q. What strategies mitigate competing side reactions during this compound’s macrocyclization?

Competing oligomerization or epimerization can be minimized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.